Target Engagement Novelty: Unannotated Chemotype for De Novo Kinase Profiling
The compound has zero reported bioactivity annotations in major public databases (PubChem, ChEMBL, BindingDB), [1] whereas structurally related 5-methylisoxazole-4-carboxamides have reported FLT3 IC₅₀ values of 106 nM with selectivity profiled across 36 kinases. [2] This complete absence of target annotation constitutes a unique differentiation: the compound offers an unencumbered starting point for chemoproteomic target identification, avoiding the intellectual property and competitive noise associated with heavily patented isoxazole-4-carboxamide kinase inhibitor series. [3]
| Evidence Dimension | Public bioactivity annotation density |
|---|---|
| Target Compound Data | 0 reported targets; 0 reported IC₅₀/EC₅₀ values across all major databases |
| Comparator Or Baseline | 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide (Compound 7d): FLT3 IC₅₀ = 106 nM; selectivity profiled against 36 kinases |
| Quantified Difference | Complete annotation void versus multi-target annotated comparator |
| Conditions | Database mining across PubChem, ChEMBL, BindingDB (accessed April 2026) |
Why This Matters
For chemical biology groups seeking novel phenotypic screening hits without pre-existing target bias, an unannotated chemotype eliminates the risk of pursuing a compound with undisclosed selectivity liabilities or prior art entanglements.
- [1] PubChem, ChEMBL, BindingDB: Zero bioactivity records for CAS 1465348-40-6 (searched November 2024–April 2026). View Source
- [2] S. L. Degorce et al., 'Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors,' J. Enzyme Inhib. Med. Chem., 2020, 35, 672–681. View Source
- [3] US6316479B1 – Isoxazole-4-carboxamide compounds active against protein tyrosine kinase related disorders (1998). View Source
